4-Fluorobenzamidine Hydrochloride

Description

The exact mass of the compound 4-Fluorobenzamidine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorobenzamidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzamidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

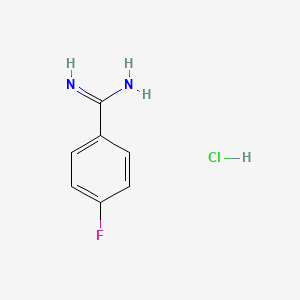

Structure

3D Structure of Parent

Properties

CAS No. |

456-14-4 |

|---|---|

Molecular Formula |

C7H8ClFN2 |

Molecular Weight |

174.60 g/mol |

IUPAC Name |

4-fluorobenzenecarboximidamide;hydron;chloride |

InChI |

InChI=1S/C7H7FN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |

InChI Key |

JQDATBKJKUWNGA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)F.Cl |

Canonical SMILES |

[H+].C1=CC(=CC=C1C(=N)N)F.[Cl-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

4-Fluorobenzamidine Hydrochloride physical properties

Executive Summary

4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) serves as a critical pharmacophore in the design of serine protease inhibitors. Functioning as a bioisostere of the arginine side chain, the benzamidine moiety anchors small molecules within the S1 specificity pocket of enzymes such as Thrombin, Factor Xa, and Trypsin. The introduction of the para-fluorine atom modulates the basicity (

Chemical Identity & Structural Analysis

The compound exists as a hydrochloride salt, ensuring water solubility and stability for biological assays. The para-fluorine substitution introduces a strong dipole and limits metabolic oxidation at the 4-position.

| Parameter | Specification |

| IUPAC Name | 4-Fluorobenzenecarboximidamide hydrochloride |

| Common Name | 4-Fluorobenzamidine HCl |

| CAS Number | 456-14-4 |

| Molecular Formula | |

| Molecular Weight | 174.60 g/mol |

| SMILES | FC1=CC=C(C(N)=[NH2+])C=C1.[Cl-] |

| Appearance | White to off-white crystalline powder |

Structural Visualization

The following diagram illustrates the connectivity and the critical amidinium cation responsible for salt-bridge formation.

Figure 1: Structural components of 4-Fluorobenzamidine HCl highlighting functional roles.[1]

Thermodynamic & Physical Constants

Accurate physical constants are prerequisite for ADME prediction and assay buffer preparation.[1]

Solubility Profile

The hydrochloride salt confers significant aqueous solubility compared to the free base.[1]

-

Water: Soluble (>50 mg/mL).[1] Suitable for preparing 10-100 mM stock solutions.

-

DMSO: Soluble (>100 mg/mL).[1] Preferred solvent for cryo-storage of compound libraries.

-

Ethanol: Moderately soluble.[1]

Acid Dissociation Constant ( )

The amidine group is strongly basic.[1] The electron-withdrawing nature of the fluorine atom (

-

Benzamidine

: ~11.6[1] -

4-Fluorobenzamidine

(Calc.): ~11.4-

Implication: At physiological pH (7.4), the molecule exists almost exclusively (>99.9%) as the cationic amidinium species, essential for binding to the anionic Aspartate residue in protease pockets.

-

Melting Point

-

Experimental Range: Typically >200°C (Decomposition) .[1]

-

Note: Distinct from its synthetic precursor, 4-Fluorobenzamide (CAS 824-75-9), which melts at 154–158°C. A melting point check is a rapid QC method to detect hydrolysis (amide formation).

-

Spectroscopic Characterization

Self-validating the identity of 4-Fluorobenzamidine HCl requires analyzing the specific splitting patterns induced by the

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-

-

NMR:

- -105 to -110 ppm (m, 1F): Characteristic singlet or multiplet depending on decoupling.

Infrared Spectroscopy (FT-IR)

-

3100–3300 cm

: N-H stretching (Broad, strong). -

1670–1690 cm

: C=N stretching (Amidine characteristic band).[1]

Biological Application: Protease Inhibition

4-Fluorobenzamidine is a classic P1 residue mimetic .[1] It competitively inhibits trypsin-like serine proteases by occupying the S1 pocket.

Mechanism of Action

The positively charged amidinium group forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 pocket.[1] The 4-Fluorine atom points away from the catalytic triad, often interacting with the solvent front or hydrophobic residues depending on the specific protease (e.g., Thrombin vs. Factor Xa).

Figure 2: Binding interaction mode within the S1 specificity pocket.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable stock for biological assays.

-

Weighing: Accurately weigh 17.46 mg of 4-Fluorobenzamidine HCl.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

-

Mixing: Vortex for 30 seconds until fully dissolved. Solution should be clear and colorless.

-

Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis to the amide.

Protocol B: Solubility/Precipitation Check (QC)

Objective: Verify compound has not hydrolyzed to the insoluble amide.

-

Prepare a 10 mM solution in PBS (pH 7.4).

-

Centrifuge at 10,000 x g for 5 minutes.

-

Inspect for pellet formation.[1]

-

Pass: Clear supernatant.[1]

-

Fail: White pellet (indicates hydrolysis to 4-Fluorobenzamide).

-

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Incompatibility: Strong oxidizing agents, strong bases (liberates the free base).[1]

References

-

PubChem. (2023).[1] 4-Fluorobenzamidine Hydrochloride - Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2023).[1] 4-Fluoro-benzamidine hydrochloride Product Specification. Merck KGaA. Link

-

Chem-Impex. (2023).[1] 4-Fluoro-Benzamidine hydrochloride Properties and Applications. Chem-Impex International. Link

-

Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (For pKa/Sigma derivation).

Sources

4-Fluorobenzamidine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Fluorobenzamidine hydrochloride is a halogenated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine core with a fluorine substituent at the para position, imparts unique physicochemical properties that make it a valuable building block in the synthesis of pharmacologically active molecules. This guide provides an in-depth exploration of the chemical structure, synthesis, key applications, and biochemical significance of 4-fluorobenzamidine hydrochloride, with a focus on its role as a critical intermediate in the development of therapeutic agents.

Chemical Properties and Structure

4-Fluorobenzamidine hydrochloride is the hydrochloride salt of 4-fluorobenzamidine. The presence of the highly electronegative fluorine atom and the basic amidine group are central to its chemical behavior and utility.

Chemical Structure:

The structure consists of a benzene ring substituted with a fluorine atom and an amidine group (-C(=NH)NH₂). The hydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications. The fluorine atom at the para-position significantly influences the electronic properties of the aromatic ring, which can in turn affect the reactivity of the amidine group and the binding affinity of molecules derived from it.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClFN₂ | [1][2] |

| Molecular Weight | 174.60 g/mol | [1][2] |

| CAS Number | 456-14-4 | [2] |

| IUPAC Name | 4-fluorobenzenecarboximidamide;hydrochloride | [1] |

| Physical Form | Solid | [2][3] |

| Boiling Point | 243.6 °C at 760 mmHg | [4] |

| Flash Point | 101.1 °C | [4] |

Synthesis of 4-Fluorobenzamidine Hydrochloride

The most common and established method for the synthesis of 4-Fluorobenzamidine Hydrochloride is the Pinner reaction.[1][5][6] This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), which is then converted to the corresponding amidine.

Precursor Synthesis: 4-Fluorobenzonitrile

The starting material for the Pinner synthesis of 4-Fluorobenzamidine Hydrochloride is 4-fluorobenzonitrile. This precursor can be synthesized through various methods, including:

-

From 4-Chlorobenzonitrile: A halogen exchange reaction where 4-chlorobenzonitrile is treated with potassium fluoride in a high-boiling polar aprotic solvent like 1,3-dimethyl-2-imidazolidone (DMI).[7]

-

From 4-Fluorobenzaldehyde Oxime: Dehydration of 4-fluorobenzaldehyde oxime, which can be prepared from 4-fluorobenzaldehyde and hydroxylamine.[8][9] The dehydration can be achieved using various reagents, such as stannic chloride (SnCl₄).[10]

Pinner Reaction for 4-Fluorobenzamidine Hydrochloride

The Pinner reaction provides a reliable route to amidines from nitriles.[1][5][6] The overall process involves two main steps: the formation of an imidate hydrochloride followed by aminolysis.

Sources

- 1. US20150246900A1 - Process for the Synthesis of Dabigatran and Its Intermediates - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 5. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. WO1998005630A1 - Process for the preparation of organic nitriles - Google Patents [patents.google.com]

- 9. CAS 459-23-4: 4-Fluorobenzaldehyde oxime | CymitQuimica [cymitquimica.com]

- 10. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to 4-Fluorobenzamidine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] Among the vast array of fluorinated building blocks, 4-Fluorobenzamidine Hydrochloride (CAS No. 456-14-4) has emerged as a particularly valuable reagent and structural motif. This guide provides an in-depth technical overview of its synthesis, properties, and diverse applications, with a focus on its role in enzyme inhibition and as a key intermediate in the development of novel therapeutics.

Physicochemical Properties and Handling

4-Fluorobenzamidine Hydrochloride is a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 456-14-4 | [1][3][4] |

| Molecular Formula | C₇H₇FN₂·HCl | [1][3] |

| Molecular Weight | 174.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 99% (Assay) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| MDL Number | MFCD04114421 | [1][3] |

| PubChem ID | 12456160 | [1] |

Handling and Storage: 4-Fluorobenzamidine Hydrochloride should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents.[5] For research purposes, it is not intended for human or veterinary use.[3]

Synthesis and Manufacturing: The Pinner Reaction

The most common and well-established method for the synthesis of benzamidine derivatives, including 4-Fluorobenzamidine Hydrochloride, is the Pinner reaction.[1][2][6] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an imino ester salt (a Pinner salt), which is then converted to the corresponding amidine.

A general workflow for the synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction is outlined below:

Figure 1: General workflow for the synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction.

Detailed Experimental Protocol:

The following is a representative, step-by-step protocol for the synthesis of 4-Fluorobenzamidine Hydrochloride based on the principles of the Pinner reaction.

Materials:

-

4-Fluorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (gas or in a suitable solvent)

Procedure:

-

Formation of the Imino Ester (Pinner Salt):

-

A solution of 4-fluorobenzonitrile in anhydrous ethanol is cooled in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution while maintaining the low temperature.

-

The reaction mixture is then allowed to stir at room temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The resulting imino ester hydrochloride (Pinner salt) often precipitates from the solution and can be isolated by filtration.

-

-

Ammonolysis to form the Amidine:

-

The isolated Pinner salt is suspended in a suitable anhydrous solvent (e.g., ethanol).

-

Ammonia gas is passed through the suspension, or a solution of ammonia in an appropriate solvent is added.

-

This step converts the imino ester to the desired 4-fluorobenzamidine.

-

The reaction mixture is typically stirred for several hours at room temperature.

-

-

Isolation and Purification:

-

The ammonium chloride byproduct is removed by filtration.

-

The filtrate, containing the 4-fluorobenzamidine, is concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield pure 4-Fluorobenzamidine Hydrochloride.

-

Applications in Drug Discovery and Development

4-Fluorobenzamidine Hydrochloride is a versatile building block with broad applications in pharmaceutical research and development, primarily as a key intermediate in the synthesis of bioactive molecules and as a tool for studying enzyme mechanisms.[1]

Intermediate in the Synthesis of Pharmaceuticals

The benzamidine moiety is a well-known pharmacophore that can mimic the side chain of arginine, enabling it to interact with the active sites of various enzymes. The addition of a fluorine atom at the 4-position can further enhance the compound's properties, making 4-Fluorobenzamidine Hydrochloride a valuable starting material for the synthesis of a wide range of therapeutic agents.[1]

-

Anticancer Agents: The fluorobenzamidine scaffold has been incorporated into novel compounds with demonstrated antitumor activity. For instance, a bithiophene-fluorobenzamidine (BFB) derivative has shown significant efficacy against breast and colorectal cancer in preclinical models.[7][8][9] The proposed mechanism of action involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of key cell cycle regulators such as CDK1 and HER2.[7][8]

Figure 2: Proposed mechanism of antitumor activity of a bithiophene-fluorobenzamidine derivative.[7][8]

-

Antiviral and Antimicrobial Agents: The benzamidine core is also found in molecules with potential antiviral and antimicrobial properties. Its ability to interact with viral proteases makes it an attractive scaffold for the development of new antiviral drugs.[1]

-

Anti-inflammatory and Analgesic Drugs: 4-Fluorobenzamidine Hydrochloride serves as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties.[1]

Tool for Biochemical Research: Enzyme Inhibition

Benzamidine and its derivatives are well-characterized inhibitors of serine proteases, such as trypsin and thrombin.[10] They act as competitive inhibitors by binding to the active site of the enzyme, where they mimic the binding of the natural substrate.[8] 4-Fluorobenzamidine Hydrochloride is frequently used in biochemical research for this purpose.[1]

-

Mechanism of Serine Protease Inhibition: The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the negatively charged aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases. The aromatic ring of the inhibitor engages in hydrophobic interactions within the active site, further stabilizing the enzyme-inhibitor complex.

Figure 3: Schematic representation of the interaction between 4-Fluorobenzamidine and the active site of a trypsin-like serine protease.

-

Use in Affinity Chromatography: The ability of benzamidine derivatives to bind specifically and reversibly to serine proteases is exploited in affinity chromatography for the purification of these enzymes.[9] Benzamidine is immobilized on a solid support, such as agarose beads, to create an affinity matrix. When a complex protein mixture is passed through the column, serine proteases bind to the immobilized benzamidine, while other proteins pass through. The bound proteases can then be eluted by changing the pH or by using a competitive inhibitor.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a general protocol for a fluorometric assay to determine the inhibitory activity of 4-Fluorobenzamidine Hydrochloride against a serine protease like trypsin.

Materials:

-

Trypsin (or other target serine protease)

-

4-Fluorobenzamidine Hydrochloride (inhibitor)

-

Fluorogenic substrate for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the protease in the assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of 4-Fluorobenzamidine Hydrochloride in the assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well microplate, add the assay buffer.

-

Add the desired concentration of 4-Fluorobenzamidine Hydrochloride to the appropriate wells.

-

Add the protease solution to all wells (except for the blank).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

-

Measure Fluorescence:

-

Immediately place the microplate in the fluorescence reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

-

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Fluorobenzamidine Hydrochloride is classified as follows:

-

Acute toxicity, oral (Category 3): Toxic if swallowed.[11]

-

Skin corrosion/irritation (Category 2): Causes skin irritation.[11]

-

Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.[11]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): May cause respiratory irritation.[11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

4-Fluorobenzamidine Hydrochloride is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the advantageous properties imparted by the fluorinated benzamidine scaffold, makes it a key intermediate for the creation of a diverse range of bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents. Furthermore, its well-established role as a serine protease inhibitor makes it an indispensable tool for biochemical research, facilitating the study of enzyme mechanisms and the purification of target proteins. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of fluorinated building blocks like 4-Fluorobenzamidine Hydrochloride will undoubtedly play an increasingly important role in shaping the future of medicine.

References

-

Pinner, A. Pinner Reaction. Wikipedia. [Link]

-

Amerigo Scientific. 4-Fluorobenzamidine hydrochloride. [Link]

-

Chem-Station. Pinner Reaction. [Link]

-

Abdel-Mottaleb, M. S. A., et al. New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. Discovery Oncology, 2022. [Link]

-

ResearchGate. Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. [Link]

-

PureSynth. 4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC). [Link]

-

Cytiva. Benzamidine Sepharose 4 Fast Flow (high sub). [Link]

-

PubChem. 4-Fluorobenzamidine Hydrochloride. [Link]

-

G-Biosciences. What are Protease Inhibitors and How Do They Work?. [Link]

-

El-Sayed, M. A. A., et al. The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in Rats. Anti-Cancer Agents in Medicinal Chemistry, 2020. [Link]

-

Fisher Scientific. Protease inhibitors - Protein Purification. [Link]

Sources

- 1. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Some of Fluorinated Benzimidazole Nucleosides | Break | International Journal of Chemistry | CCSE [ccsenet.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens [sigmaaldrich.com]

- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ki Summary [bindingdb.org]

Executive Summary: The Strategic Value of 4-Fluorobenzamidine

An In-depth Technical Guide to 4-Fluorobenzamidine Hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Fluorobenzamidine Hydrochloride. It moves beyond basic data to provide field-proven insights into its properties, synthesis, applications, and handling, ensuring both scientific accuracy and practical utility.

4-Fluorobenzamidine Hydrochloride is more than a mere chemical intermediate; it is a strategic building block in medicinal chemistry and biochemical research. Its significance stems from the unique combination of a reactive benzamidine moiety and a strategically placed fluorine atom. The benzamidine group is a well-established pharmacophore known for mimicking arginine, enabling it to act as a potent inhibitor of serine proteases such as thrombin and trypsin[1].

The introduction of fluorine—a common strategy in modern drug design—profoundly enhances the molecule's utility. Fluorine's high electronegativity can modulate the pKa of the amidine group, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions within enzyme active sites[2]. This guide elucidates the core physicochemical properties, synthesis pathways, key applications, and essential safety protocols for this versatile compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of successful experimentation. The data for 4-Fluorobenzamidine Hydrochloride is summarized below. It is critical to note the distinction between the anhydrous and hydrated forms, as this can affect molecular weight calculations and experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 174.60 g/mol | [3][4] |

| Molecular Formula | C₇H₈ClFN₂ | [4][5] |

| Linear Formula | C₇H₇FN₂·HCl | [1][3] |

| CAS Number | 456-14-4 | [1][3][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 211 °C | [3] |

| Boiling Point | 243.6 °C at 760 mmHg | [3][6] |

| Hydrated Form MW | 192.62 g/mol (Monohydrate) | [7] |

| Storage Temperature | 0-8 °C | [1] |

Insight from the Field: The specified storage condition of 0-8 °C is crucial for maintaining long-term stability and preventing potential degradation[1]. While the compound is stable, the hydrochloride salt can be hygroscopic. Storing it in a desiccator within this temperature range is best practice to ensure reproducibility in assays.

Synthesis Pathway and Rationale

The synthesis of benzamidine derivatives is a well-established process in organic chemistry. A common and efficient method proceeds from the corresponding benzonitrile, as outlined below. This pathway is favored for its high yield and the relative accessibility of starting materials.

Caption: General synthesis pathway for 4-Fluorobenzamidine HCl.

Causality Behind the Method:

-

Step 1: Oxime Formation: The reaction of 4-fluorobenzonitrile with hydroxylamine hydrochloride produces the corresponding benzamidoxime intermediate[8]. This step transforms the nitrile group into a functionality that is readily reducible to the desired amidine.

-

Step 2: Hydrogenation Reduction: The benzamidoxime is then subjected to catalytic hydrogenation[8]. A palladium on carbon (Pd/C) catalyst is typically employed. This reduction cleaves the N-O bond, and the subsequent addition of hydrochloric acid protonates the basic amidine group to form the stable, crystalline hydrochloride salt. The Pinner reaction, which involves alcoholysis and ammonolysis of the nitrile, is another classical, albeit sometimes harsher, method[8].

Applications in Drug Discovery and Research

The utility of 4-Fluorobenzamidine Hydrochloride is primarily centered on its role as both a functional tool for biochemical assays and a structural motif in drug design.

Serine Protease Inhibition

Benzamidines are classic competitive inhibitors of serine proteases. The positively charged amidinium group (-C(=NH₂)NH₂⁺) effectively mimics the guanidinium side chain of arginine, allowing it to bind to the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of enzymes like trypsin and thrombin. This interaction blocks the entry of the natural substrate, thereby inhibiting enzyme activity.

Caption: Mechanism of competitive inhibition of serine proteases.

Intermediate for Pharmaceutical Synthesis

The compound is a valuable starting material for more complex molecules. Researchers utilize it in the development of therapeutics targeting proteases, which are implicated in numerous diseases, including cancer and viral infections[1]. Its applications extend to creating anti-inflammatory and analgesic drugs[1]. The fluorine atom is not merely a placeholder; it is actively designed into molecules to enhance pharmacokinetics and binding affinity[2].

Other Applications

-

Diagnostic Reagents: It is used in formulating diagnostic tools, particularly in assays designed to detect specific biomolecules[1].

-

Agrochemicals & Materials Science: The compound is explored for its potential in developing novel agrochemicals and for creating advanced polymers with unique thermal properties[1][9].

Experimental Protocols: A Self-Validating System

Adherence to precise protocols is essential for safety and experimental success. The following methodologies are designed to be self-validating through clarity and incorporation of established safety practices.

Protocol: Safe Handling and Weighing

Rationale: Given that 4-Fluorobenzamidine Hydrochloride is toxic if swallowed and causes skin and eye irritation, this protocol minimizes exposure[10].

-

Engineering Controls: Conduct all handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure. Ensure an eyewash station and safety shower are immediately accessible[10].

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes[10].

-

Weighing Procedure:

-

Carefully transfer the required amount from the stock bottle to a pre-tared weigh boat using a clean spatula.

-

Avoid creating airborne dust. If any powder spills, gently clean the area with a damp cloth (do not dry sweep) and dispose of the cloth as hazardous waste.

-

Close the stock bottle tightly immediately after use to prevent moisture absorption and contamination.

-

-

Disposal: Dispose of gloves, weigh boats, and any contaminated materials in a designated hazardous waste container according to institutional guidelines.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn[10].

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of polar organic compounds for use in biological assays. This protocol ensures accurate concentration and proper storage.

-

Calculation: Calculate the mass of 4-Fluorobenzamidine Hydrochloride needed. For 10 mL of a 100 mM solution:

-

Mass (g) = 0.1 mol/L * 0.010 L * 174.60 g/mol = 0.1746 g (174.6 mg).

-

-

Weighing: Following the "Safe Handling and Weighing" protocol, accurately weigh 174.6 mg of the compound.

-

Dissolution:

-

Transfer the weighed solid to a 15 mL conical tube or a suitable volumetric flask.

-

Add approximately 8 mL of anhydrous, molecular-biology grade DMSO.

-

Vortex or sonicate the solution gently at room temperature until the solid is completely dissolved. The solution should be clear and colorless.

-

-

Final Volume Adjustment: Carefully add DMSO to bring the final volume to exactly 10.0 mL.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in cryovials. Store at -20°C or -80°C for long-term stability.

-

Documentation: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Safety and Hazard Management

Authoritative grounding for safety is non-negotiable. 4-Fluorobenzamidine Hydrochloride presents several hazards that require strict adherence to safety protocols.

-

Hazard Classifications: The compound is classified as acutely toxic via the oral route (Acute Tox. 3) and is a skin and eye irritant[10]. It may also cause respiratory irritation[11].

-

GHS Pictograms: GHS06 (Skull and Crossbones) for acute toxicity.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention[10][12].

-

Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice[10][12].

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention[10][12].

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting[10][12].

-

Conclusion

4-Fluorobenzamidine Hydrochloride is a high-value chemical tool for the modern researcher. Its molecular weight of 174.60 g/mol and well-defined properties make it a reliable component in synthesis and analysis. Its true power lies in the strategic incorporation of a fluorine atom onto the classic benzamidine scaffold, providing a potent combination of enzyme inhibitory action and favorable drug-like properties. By understanding its synthesis, handling it with the respect its hazard profile demands, and applying it thoughtfully in experimental design, scientists can fully leverage its potential to advance the frontiers of medicine and chemistry.

References

-

4-Fluorobenzamidine hydrochloride - Amerigo Scientific. Amerigo Scientific. [Link]

-

4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC) | PureSynth. PureSynth. [Link]

-

4-fluorobenzenecarboximidamide hydrochloride, CAS No. 456-14-4 - iChemical. iChemical. [Link]

-

4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem. National Institutes of Health (NIH). [Link]

-

4-Fluoro-Benzamidine Hcl H2O | C7H10ClFN2O | CID 53338762 - PubChem. National Institutes of Health (NIH). [Link]

-

Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. [Link]

-

4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem. National Institutes of Health (NIH). [Link]

-

4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 5 g | Buy Online. Fisher Scientific. [Link]

-

Fluorine in drug discovery: Role, design and case studies. Synfacts. [Link]

- CN106565541A - Synthesis method for benzamidine derivatives - Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pure-synth.com [pure-synth.com]

- 4. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 4-Fluorobenzamidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 6. 4-fluorobenzenecarboximidamide hydrochloride, CAS No. 456-14-4 - iChemical [ichemical.com]

- 7. 4-Fluoro-Benzamidine Hcl H2O | C7H10ClFN2O | CID 53338762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. kishida.co.jp [kishida.co.jp]

mechanism of action of 4-Fluorobenzamidine Hydrochloride

This guide details the mechanism, structural biology, and experimental utility of 4-Fluorobenzamidine Hydrochloride (4-FBA) , a precision probe and competitive inhibitor for trypsin-like serine proteases.

Mechanism, Structural Biology, and Experimental Protocols[1]

Executive Summary

4-Fluorobenzamidine Hydrochloride (4-FBA) is a synthetic, low-molecular-weight competitive inhibitor of trypsin-like serine proteases. Structurally derived from benzamidine, it features a fluorine substitution at the para position. This modification modulates the electronic properties of the aromatic ring and the acidity (pKa) of the amidine group, serving as a critical tool in X-ray crystallography (to stabilize flexible active site loops), affinity chromatography (as a specific eluent), and fragment-based drug discovery (as a ligand efficiency standard).

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-Fluorobenzenecarboximidamide hydrochloride |

| CAS Number | 456-14-4 |

| Molecular Formula | C₇H₇FN₂[1] · HCl |

| Molecular Weight | 174.60 g/mol |

| Solubility | Soluble in water (>50 mg/mL), Methanol; Sparingly soluble in non-polar solvents. |

| pKa (Amidine) | ~11.0 – 11.4 (Slightly lower than Benzamidine due to F-inductive effect) |

| Inhibitory Class | Reversible, Competitive (S1 Pocket Binder) |

Mechanism of Action: The S1 Specificity Pocket

The efficacy of 4-FBA is defined by its ability to mimic the side chain of Arginine , the natural substrate recognition motif for trypsin-like proteases.

Molecular Recognition

Upon entering the active site, 4-FBA anchors itself within the S1 specificity pocket of the enzyme. The binding is driven by two thermodynamic vectors:

-

Electrostatic Salt Bridge (Enthalpic Driver): The positively charged amidinium group (

) forms a bidentate salt bridge with the carboxylate side chain of Aspartate 189 (chymotrypsin numbering) located at the bottom of the S1 pocket. This interaction is geometrically constrained and highly energetic ( -

Hydrophobic/Van der Waals Interaction (Entropic Driver): The 4-fluorophenyl ring inserts into the hydrophobic cleft formed by residues 190–195 and 213–220. The planar aromatic system stacks against the peptide backbone, displacing ordered water molecules from the hydrophobic pocket into the bulk solvent, resulting in a favorable gain in solvent entropy (

).

The "Fluorine Effect"

Why use 4-FBA over unsubstituted Benzamidine?

-

Electronic Modulation: The fluorine atom is highly electronegative, withdrawing electron density from the aromatic ring via induction (

effect). This slightly lowers the pKa of the amidine group, potentially altering the protonation state equilibrium at physiological pH compared to the parent compound. -

Bioisosterism: Fluorine acts as a bioisostere for hydrogen but with different electrostatic potential. In high-resolution crystal structures, the fluorine atom can engage in weak multipolar interactions with backbone carbonyls or orthogonal aromatic residues (e.g., Tyr, Trp) in the S2/S1' vicinity.

-

19F-NMR Probing: The 4-FBA molecule is 19F-NMR active. When bound to the protein, the chemical shift of the fluorine atom changes significantly, allowing researchers to measure

values and binding kinetics without requiring optical probes or radioactive labels.

Visualization of Signaling & Inhibition

Figure 1: Competitive inhibition mechanism. 4-FBA competes with the substrate for the active site, forming a dead-end EI complex stabilized by Asp189.

Applications in Drug Discovery & Purification

Protein Crystallography (Soaking)

4-FBA is extensively used to stabilize the activation domain of serine proteases during crystallization.

-

Protocol Insight: Proteases often have disordered activation loops (residues 214–220). Binding of 4-FBA rigidifies this region, improving diffraction resolution.

-

Usage: Crystals are often soaked in mother liquor containing 1–10 mM 4-FBA for 1–24 hours prior to freezing.

Affinity Chromatography Elution

While Benzamidine-Sepharose is the standard capture resin, 4-FBA is a superior eluting agent in specific cases.

-

Why? The fluorine substitution can modulate affinity. If a protein binds too tightly to the column, eluting with a high concentration of a slightly lower-affinity analog (or higher affinity, depending on pH) allows for sharper elution peaks compared to bulk pH shifts which might denature the protein.

Experimental Protocol: Determination of Inhibition Constant ( )

Objective: Accurately determine the

Materials

-

Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity). Stock: 100 nM in 1 mM HCl.

-

Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

. -

Inhibitor: 4-Fluorobenzamidine HCl. Prepare serial dilutions (0, 10, 20, 50, 100, 200 µM).

-

Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Workflow

-

Baseline Establishment: Determine the

of BAPNA for your specific trypsin batch without inhibitor. -

Reaction Setup:

-

In a 96-well plate, add Buffer to reach a final volume of 200 µL.

-

Add Inhibitor (fixed concentration per row).

-

Add Substrate (varying concentrations: 0.5

to 5 -

Initiate reaction with Trypsin (Final conc: 1–5 nM).

-

-

Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes at 25°C.

-

Data Analysis:

-

Calculate initial velocity (

) for each well. -

Plot Lineweaver-Burk (Double Reciprocal):

vs -

Validation: The lines for different inhibitor concentrations should intersect on the Y-axis (indicating competitive inhibition).

-

Calculate

using the equation:

-

Assay Visualization

Figure 2: Kinetic assay workflow for Ki determination.

References

-

Mechanism of Serine Protease Inhibition Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine." European Journal of Biochemistry.

-

Structural Basis of Benzamidine Binding (PDB 3PTB) Marquart, M., et al. (1983). "The geometry of the reactive site and of the peptide groups in trypsin, trypsinogen and its complexes with inhibitors." Acta Crystallographica.

-

Fluorine in Medicinal Chemistry (Bioisosterism) Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

-

Thrombin Inhibition Studies Guimarães, C. R. W., et al. (2002). "Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study." Journal of Medicinal Chemistry.

-

BindingDB Entry for Benzamidine Derivatives BindingDB. "Assay in Summary_ki - Trypsin and Thrombin inhibition data."

Sources

4-Fluorobenzamidine Hydrochloride as a serine protease inhibitor

The following technical guide details the mechanistic, quantitative, and experimental profile of 4-Fluorobenzamidine Hydrochloride.

Dual-Modality Serine Protease Inhibitor & Biophysical Probe

Executive Summary

4-Fluorobenzamidine Hydrochloride (4-FBA) is a reversible, competitive inhibitor of trypsin-like serine proteases. While structurally analogous to benzamidine, the introduction of a fluorine atom at the para position confers unique physicochemical properties that extend its utility beyond simple enzymatic inhibition. It serves as a critical fragment-based drug discovery (FBDD) probe , utilizing the high sensitivity of

Chemical & Mechanistic Foundation

Structural Pharmacology

The efficacy of 4-FBA is driven by its ability to mimic the side chains of Arginine and Lysine, the natural substrates of trypsin-like proteases.

-

The Amidine Warhead: At physiological pH, the amidine group (

) is protonated ( -

The Fluorine Modification: The fluorine atom acts as an electron-withdrawing group (EWG). Compared to the hydrogen in benzamidine, the fluorine slightly lowers the

of the amidine group via inductive effects. More importantly, it serves as an orthogonal label for biophysical studies, as

Mechanism of Action (S1 Pocket Locking)

Upon binding, 4-FBA displaces water molecules from the active site and stabilizes the protease in an inactive conformation. This prevents the catalytic triad (His57, Asp102, Ser195) from processing substrates.

Graphviz Diagram: Mechanism of Competitive Inhibition

Caption: Competitive binding dynamic where 4-FBA occludes the S1 pocket, preventing substrate access via electrostatic stabilization.

Quantitative Profiling & Specificity

4-FBA is a micromolar inhibitor.[1] It is generally less potent than bis-benzamidines (nanomolar range) but is preferred for crystallography due to its small size and solubility.

Table 1: Comparative Inhibition Profile

| Target Protease | Interaction Type | Typical | Mechanistic Note |

| Trypsin | Competitive | Forms canonical salt bridge with Asp189. | |

| Thrombin | Competitive | Weaker binding due to Thrombin's restrictive loops (60-loop) compared to Trypsin. | |

| uPA (Urokinase) | Competitive | often used as a scaffold for designing more potent uPA inhibitors. | |

| Factor Xa | Competitive | Low affinity; usually requires bis-benzamidine derivatives for effective inhibition. |

Note:

Applications in Structural Biology & Biophysics[2]

F-NMR Screening (PrOF NMR)

4-FBA is a "spy" molecule. In Protein-Observed Fluorine (PrOF) NMR, the chemical shift of the fluorine atom is hypersensitive to the local dielectric environment.

-

Free State: Sharp, distinct signal.

-

Bound State: Signal broadens and shifts (chemical shift perturbation) upon binding to the protein.

-

Displacement Assay: A library of non-fluorinated fragments is added. If a fragment binds and displaces 4-FBA, the

F signal reverts to the "free" state. This is a primary method for screening drug candidates against proteases.

X-Ray Crystallography

Proteases often undergo autolysis (self-digestion) during crystallization trials. 4-FBA is added to the mother liquor to:

-

Inhibit Autolysis: Preserves protein integrity over weeks of crystal growth.

-

Reduce Conformational Heterogeneity: Locks the flexible active site loops into a defined structure, improving diffraction resolution.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

-

Molecular Weight: 174.60 g/mol [2]

-

Solubility: ~25 mg/mL in DMSO; ~10 mg/mL in Water.

-

Weigh 17.5 mg of 4-Fluorobenzamidine Hydrochloride.

-

Dissolve in 1.0 mL of anhydrous DMSO (recommended for long-term storage) or ultrapure water.

-

Vortex until clear.

-

Storage: Aliquot into light-protective tubes (fluorinated compounds can be light-sensitive over long periods). Store at -20°C. Stable for >1 year.

Spectrophotometric Inhibition Assay (Trypsin)

Principle: Measure the reduction in hydrolysis of the chromogenic substrate BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide) in the presence of 4-FBA.

Reagents:

-

Buffer: 50 mM Tris-HCl, 20 mM

, pH 8.0. -

Enzyme: Bovine Trypsin (final conc. 50 nM).

-

Substrate: BAPNA (final conc. 100

). -

Inhibitor: 4-FBA (0 to 500

titration).

Workflow Diagram:

Caption: Step-by-step kinetic assay workflow for determining inhibition constants.

Procedure:

-

Blanking: Set spectrophotometer to 410 nm.

-

Incubation: Mix Buffer, Trypsin, and varying concentrations of 4-FBA. Incubate for 10 minutes to reach equilibrium.

-

Initiation: Add BAPNA substrate.

-

Measurement: Record

(initial velocity) for 5 minutes. -

Analysis: Plot

vs.

Troubleshooting & Stability

-

pH Sensitivity: The inhibitory potency drops significantly below pH 6.0. The amidine group must be protonated, but the enzyme's catalytic His57 must be deprotonated for the assay to work. Optimal range: pH 7.5 – 8.5.

-

Solubility Crash: If using high concentrations (>10 mM) in aqueous buffer containing phosphate, precipitation may occur. Use Tris or HEPES buffers.

-

Removal: 4-FBA is a reversible inhibitor. It can be removed via dialysis or size-exclusion chromatography (SEC) if enzyme activity needs to be restored.

References

-

Mechanism of Serine Protease Inhibition

-

Crystallographic Applic

- Title: Structure of Trypsin-Benzamidine Complex (PDB ID: 3PTB).

- Source: RCSB Protein D

-

URL:[Link]

-

Fluorine NMR Screening (PrOF NMR)

-

Chemical Properties & Safety

Sources

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PrOF NMR for Small Molecule Discovery [pomerantz.chem.umn.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Fluorobenzamidine Hydrochloride

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzamidine Hydrochloride

4-Fluorobenzamidine hydrochloride is a pivotal chemical intermediate, recognized for its integral role in the landscape of pharmaceutical and agrochemical development. As a substituted benzamidine, its structure is a key pharmacophore, frequently employed as a building block in the synthesis of biologically active molecules.[1] The presence of the fluorine atom, a bioisostere of the hydrogen atom, imparts unique properties, including enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles in drug candidates.

This guide, intended for researchers, chemists, and drug development professionals, provides a detailed exploration of the predominant synthesis pathway for 4-Fluorobenzamidine Hydrochloride. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a robust, validated protocol. The primary focus will be on the classical and highly reliable Pinner reaction, a cornerstone of amidine synthesis.

Core Synthesis Pathway: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, remains the most authoritative and widely utilized method for converting nitriles into amidines.[2][3] The reaction proceeds in two distinct, high-yielding stages: first, the acid-catalyzed reaction of a nitrile with an alcohol to form a stable intermediate salt (a Pinner salt), followed by ammonolysis to yield the final amidine product.[3][4]

The choice of the Pinner reaction is grounded in its reliability and versatility. It allows for the clean conversion of an electron-poor nitrile, such as 4-fluorobenzonitrile, into the desired product while minimizing side reactions. The key to the reaction's success lies in the strict control of two critical parameters: anhydrous conditions and low temperature. Water must be rigorously excluded to prevent the hydrolysis of the nitrile or the imidate intermediate to the corresponding, and often unreactive, 4-fluorobenzamide.[5] Low temperatures are essential to stabilize the Pinner salt intermediate, which can be thermodynamically unstable and prone to rearrangement at higher temperatures.[3]

Overall Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of 4-Fluorobenzamidine HCl.

Part 1: Synthesis of Ethyl 4-fluorobenzimidate Hydrochloride (Pinner Salt)

The first stage involves the reaction of the starting material, 4-fluorobenzonitrile, with anhydrous ethanol in the presence of dry hydrogen chloride gas. This forms the crucial Pinner salt intermediate.

Mechanism & Rationale

The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon. This activation facilitates a nucleophilic attack by the oxygen atom of ethanol. The resulting intermediate is a stable crystalline solid, the Pinner salt, which can be isolated by filtration before proceeding to the next step.

Experimental Protocol

-

Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a drying tube (filled with calcium chloride) is assembled. The entire apparatus must be flame-dried or oven-dried prior to use to ensure anhydrous conditions.

-

Reagents: To the flask, add 4-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (2.0 eq). Dissolve the nitrile in a suitable anhydrous solvent, such as diethyl ether or dioxane (approx. 5-10 mL per gram of nitrile).

-

Reaction: Cool the stirred solution in an ice-salt bath to between -10°C and 0°C.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cooled solution. The HCl gas should be dried by passing it through a wash bottle containing concentrated sulfuric acid.[6]

-

Monitoring: Continue the addition of HCl gas until the solution is saturated and a precipitate of the Pinner salt is observed to form. After saturation, seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours to ensure complete reaction.

-

Isolation: Collect the crystalline Pinner salt by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.

Process Visualization: Pinner Salt Formation

Caption: Experimental workflow for the synthesis of the Pinner salt intermediate.

Part 2: Ammonolysis and Salt Formation

In the second stage, the isolated Pinner salt is converted to 4-fluorobenzamidine through reaction with ammonia. The resulting free base is then converted to its stable hydrochloride salt.

Mechanism & Rationale

The Pinner salt is highly reactive towards nucleophiles.[3] Ammonia readily attacks the electrophilic carbon of the imidate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating ethanol to yield the protonated amidine. Subsequent deprotonation gives the free base, which is then acidified with HCl to provide the final, stable product, 4-Fluorobenzamidine Hydrochloride.

Experimental Protocol

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with the dried Ethyl 4-fluorobenzimidate hydrochloride (1.0 eq).

-

Ammonolysis: The Pinner salt is suspended in a cold solution of anhydrous ethanol saturated with ammonia gas. Alternatively, a solution of the Pinner salt in anhydrous methanol can be treated with ammonium chloride.[7]

-

Reaction: The mixture is stirred at room temperature for 24-48 hours in a sealed vessel. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the solvent and excess ammonia are removed under reduced pressure (rotary evaporation).

-

Salt Formation: The resulting crude 4-fluorobenzamidine free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Precipitation: Hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) is added dropwise to the stirred solution until the pH is acidic.

-

Isolation: The precipitated 4-Fluorobenzamidine Hydrochloride is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the final product.

Quantitative Data and Process Control

| Parameter | Step 1: Pinner Salt Formation | Step 2: Ammonolysis & Salt Formation |

| Starting Material | 4-Fluorobenzonitrile[8] | Ethyl 4-fluorobenzimidate HCl |

| Key Reagents | Anhydrous Ethanol, Dry HCl Gas | Anhydrous Ammonia, Hydrochloric Acid |

| Solvent | Anhydrous Diethyl Ether or Dioxane | Anhydrous Ethanol |

| Temperature | -10°C to 0°C[6] | 0°C to Room Temperature |

| Critical Control | Strict exclusion of moisture[9] | Complete reaction before acidification |

| Purity Analysis | ¹H NMR, IR Spectroscopy | ¹H NMR, Melting Point, Elemental Analysis |

Alternative Synthetic Approaches

While the Pinner reaction is the most common and robust method, other strategies have been reported. One alternative involves the conversion of the nitrile to an amidine using lithium bis(trimethylsilyl)amide, which can be particularly useful for more complex substrates.[10] Another innovative approach described in patent literature involves a two-step process starting from benzonitrile and hydroxylamine hydrochloride to form a benzamidoxime, which is then reduced to the amidine using an ionic liquid-supported nano-metal catalyst.[11] These methods, while effective, often require more specialized reagents and conditions compared to the classical Pinner synthesis.

Conclusion

The synthesis of 4-Fluorobenzamidine Hydrochloride via the Pinner reaction represents a highly efficient, scalable, and reliable method for producing this valuable pharmaceutical intermediate. A disciplined approach, with meticulous attention to anhydrous conditions and temperature control, is paramount to achieving high yields and purity. By understanding the mechanistic underpinnings of each step, researchers can effectively troubleshoot and optimize the synthesis, ensuring a consistent supply of this critical building block for advancing drug discovery and development programs.[1]

References

-

Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed . [Link]

-

Microwave-assisted One-pot Synthesis of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) - PMC . [Link]

-

Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment - PubMed . [Link]

-

Simple and Efficient Synthesis of N-Succinimidyl-4-[18F]fluorobenzoate ([18F]SFB)—An Important Intermediate for the Introduction of Fluorine-18 into Complex Bioactive Compounds - MDPI . [Link]

-

Pinner reaction - Wikipedia . [Link]

-

Pinner Reaction - Organic Chemistry Portal . [Link]

- US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

-

Pinner Reaction - YouTube . [Link]

- EP0389352B1 - 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds - Google P

- CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google P

- CN106565541A - Synthesis method for benzamidine derivatives - Google P

-

4-Fluorobenzamidine hydrochloride - Amerigo Scientific . [Link]

-

4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem - NIH . [Link]

-

Research on the synthesis of 4-fluorobenzonitrile - ResearchGate . [Link]

- WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google P

-

4-Fluorobenzonitrile - ResearchGate . [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P

- US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google P

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P

-

4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem - NIH . [Link]

-

Fluorine in drug discovery: Role, design and case studies . [Link]

-

Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC . [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 7. 4-METHOXYBENZAMIDINE, HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ossila.com [ossila.com]

- 11. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluorobenzamidine Hydrochloride

For the modern researcher, chemist, and drug development professional, 4-Fluorobenzamidine Hydrochloride is a valuable building block in the synthesis of novel therapeutics, particularly in the realm of anti-inflammatory and analgesic drugs.[1] Its utility in biochemical research, including enzyme inhibition studies, further underscores its importance.[1] However, realizing its full potential necessitates a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 4-Fluorobenzamidine Hydrochloride, moving beyond mere procedural lists to explain the rationale behind each critical safety measure.

Hazard Identification and Risk Assessment: Understanding the "Why"

A thorough risk assessment is the cornerstone of laboratory safety. For 4-Fluorobenzamidine Hydrochloride, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

According to multiple safety data sheets, 4-Fluorobenzamidine Hydrochloride is classified as:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[2][3][4][5]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][4][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][4][6][7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][6][7]

The causality is clear: the chemical properties of this compound can induce local tissue damage upon direct contact and systemic toxicity upon ingestion. The hydrochloride salt form can contribute to its irritant properties. Therefore, all handling procedures must be designed to minimize or eliminate the possibility of contact and inhalation.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3/4 | Danger/Warning | H301/H302: Toxic/Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data synthesized from multiple sources.[2][3][4][5][6][7]

Engineering and Administrative Controls: The First Line of Defense

Before resorting to personal protective equipment (PPE), a hierarchy of controls dictates that engineering and administrative measures should be implemented to minimize exposure risk.

Engineering Controls: The primary engineering control for handling 4-Fluorobenzamidine Hydrochloride powder is a certified chemical fume hood.[8] This is non-negotiable. The fume hood's negative pressure environment contains any dust or aerosols generated during weighing and transfer, preventing inhalation by the operator. The causality here is the prevention of respiratory tract irritation by containing the powdered compound.[2][6][7] Eyewash stations and safety showers must be readily accessible and tested regularly.[6][9][10]

Administrative Controls: These are the established work practices and procedures that reduce the duration, frequency, and severity of exposure. For 4-Fluorobenzamidine Hydrochloride, this includes:

-

Designated Work Areas: All work with this compound should be restricted to a designated area within the laboratory to prevent cross-contamination.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound is essential. This SOP should be read and understood by all personnel before they begin work.

-

Training: All personnel must be trained on the specific hazards of 4-Fluorobenzamidine Hydrochloride and the procedures outlined in the SOP.

Personal Protective Equipment (PPE): The Last Barrier

When engineering and administrative controls cannot eliminate all risks, PPE is required. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6][8] A face shield should be worn in situations where there is a higher risk of splashing or dust generation. This is to prevent direct contact with the eyes, which can cause serious irritation.[2][6][7]

-

Skin Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[6][8] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently. A laboratory coat should be worn to protect street clothing and skin from contamination.[6]

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary.[6] The type of respirator should be selected based on the potential exposure concentration.

Caption: A logical workflow for the safe handling of 4-Fluorobenzamidine Hydrochloride.

Step-by-Step Handling Procedures

The following is a generalized protocol for handling 4-Fluorobenzamidine Hydrochloride powder. This should be adapted to the specific requirements of your experiment.

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary equipment and reagents.

-

Don the appropriate PPE as described above.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.

-

Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

-

-

Reaction Setup:

-

Add solvents and other reagents slowly to the reaction vessel containing the 4-Fluorobenzamidine Hydrochloride to minimize splashing.

-

-

Post-Reaction Workup:

-

All post-reaction workup procedures should also be conducted in a fume hood.

-

-

Decontamination and Cleanup:

-

Decontaminate all glassware and equipment that came into contact with the compound.

-

Wipe down the work surface of the fume hood with an appropriate cleaning agent.

-

Storage and Stability

Proper storage is essential to maintain the integrity of 4-Fluorobenzamidine Hydrochloride and to prevent accidental exposure.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][10] Some suppliers recommend refrigerated storage (0-8 °C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[6][7]

-

Stability: The compound is generally stable under normal storage conditions.[6][7]

Spill and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the extent of the hazard.[11][12]

-

Alert: Notify your supervisor and any other personnel in the vicinity.[12]

-

Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material.

-

Cleanup: Carefully sweep up the absorbed material and place it in a sealed container for disposal.[6]

-

Decontaminate: Decontaminate the spill area thoroughly.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][13]

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[6]

Waste Disposal

All waste containing 4-Fluorobenzamidine Hydrochloride must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6][8] Do not dispose of this material down the drain or in the regular trash.

Conclusion

4-Fluorobenzamidine Hydrochloride is a valuable tool in the arsenal of the modern scientist. By approaching its use with a thorough understanding of its hazards and a commitment to rigorous safety protocols, researchers can confidently and safely unlock its potential in their synthetic endeavors. This guide provides the foundational knowledge to establish a robust safety culture when working with this and other potentially hazardous chemical compounds.

References

-

PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzamidine. National Center for Biotechnology Information. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: N-[(1R,4R)-4-Aminocyclohexyl]-2-fluorobenzamide hydrochloride. Retrieved from [Link]

-

FAVORGEN BIOTECH CORP. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Imperial College London. (n.d.). Emergency procedures. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (2026). Fourth Generation Agents - Reference Guide. CHEMM. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzamidine dihydrochloride. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Fluorobenzamidine Hydrochloride Hydrate 98.0%(HPLC). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluorobenzamidine Hydrochloride | C7H8ClFN2 | CID 12456160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-fluoro-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Fluorobenzamidine | C7H7FN2 | CID 4295238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluorobenzamidine hydrochloride, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. broadpharm.com [broadpharm.com]

- 9. favorgen.com [favorgen.com]

- 10. fishersci.com [fishersci.com]

- 11. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]

- 12. cmu.edu [cmu.edu]

- 13. fishersci.com [fishersci.com]

potential applications of 4-Fluorobenzamidine Hydrochloride in drug discovery

Executive Summary

4-Fluorobenzamidine Hydrochloride (CAS: 456-14-4) serves as a critical pharmacophore and synthetic intermediate in modern medicinal chemistry. Its structural utility lies in the benzamidine moiety's ability to mimic the arginine side chain, making it a privileged scaffold for targeting serine proteases (e.g., Thrombin, Factor Xa, Trypsin). The introduction of the fluorine atom at the para position confers unique physicochemical properties—enhanced metabolic stability, modulated pKa, and altered lipophilicity—without significantly disrupting the steric profile required for active site binding. This guide details its mechanistic role, therapeutic applications in oncology and anticoagulation, and provides validated synthetic protocols for its integration into heterocyclic drug candidates.

Part 1: Chemical Profile & Pharmacophore Dynamics

Compound Identity

-

IUPAC Name: 4-Fluorobenzimidamide hydrochloride

-

CAS Number: 456-14-4

-

Molecular Formula: C7H7FN2·HCl

-

Molecular Weight: 174.60 g/mol

-

Solubility: Soluble in water, methanol, and ethanol.

-

Appearance: White to off-white crystalline powder.

The "Fluorine Effect" in Benzamidine Scaffolds

The substitution of hydrogen with fluorine at the 4-position is a strategic medicinal chemistry modification. While the benzamidine group provides the necessary positive charge to interact with aspartate residues in the S1 pocket of serine proteases, the fluorine atom introduces three critical advantages:

-

Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450-mediated oxidation. Placing fluorine at the para position blocks a common site of metabolic hydroxylation, thereby extending the in vivo half-life of the drug.

-

Electronic Modulation: Fluorine is highly electronegative.[1] This withdraws electron density from the aromatic ring, slightly lowering the pKa of the amidine group compared to the unsubstituted parent. This can fine-tune the protonation state at physiological pH, influencing membrane permeability.

-

Lipophilicity Tuning: The fluorine atom increases the lipophilicity (logP) of the molecule, facilitating better interaction with hydrophobic pockets adjacent to the catalytic site and improving passive membrane transport.[1]

Part 2: Therapeutic Applications[1][2][3]

Serine Protease Inhibition (Anticoagulants)

Benzamidine derivatives are the structural ancestors of many direct thrombin inhibitors and Factor Xa inhibitors.

-

Mechanism: The positively charged amidine group forms a salt bridge with the carboxylate of Asp189 (in trypsin/thrombin) at the bottom of the S1 specificity pocket.

-

Application: 4-Fluorobenzamidine is used as a fragment in fragment-based drug discovery (FBDD) to probe the S1 pocket. The 4-fluoro substituent probes the distal end of the pocket, often engaging in multipolar interactions with backbone carbonyls or water networks.

Oncology: The "BFB" Case Study

Recent studies have highlighted the efficacy of Bithiophene-Fluorobenzamidine (BFB) derivatives in treating colorectal and breast cancers.

-

Target: BFB derivatives have been shown to induce apoptosis in cancer cells (e.g., HCT116, MCF-7).

-

Mechanism of Action:

-

Upregulation: p53 (tumor suppressor), p21 (cell cycle inhibitor), FasL (death ligand), and Caspase-3/8.

-

Downregulation: CDK1 (Cyclin-dependent kinase 1) and Bcl-2 (anti-apoptotic protein).

-

Outcome: The compound triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, halting cell proliferation and inducing cell death.

-

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine

This protocol demonstrates the use of 4-Fluorobenzamidine HCl to construct a pyrimidine heterocycle, a common motif in kinase inhibitors and antimicrobial agents.

Reaction Overview: Condensation of 4-fluorobenzamidine with a 1,3-diketone (Acetylacetone) under basic conditions.

Reagents:

-

4-Fluorobenzamidine Hydrochloride (1.0 eq)

-

Acetylacetone (1.1 eq)

-

Sodium Ethoxide (NaOEt) or Sodium Carbonate (Na2CO3) (2.5 eq)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Fluorobenzamidine Hydrochloride (10 mmol, 1.74 g) in absolute ethanol (20 mL).

-

Basification: Add Sodium Ethoxide (25 mmol) slowly to the solution. Stir at room temperature for 15 minutes to liberate the free amidine base. A white precipitate (NaCl) may form.

-

Addition: Add Acetylacetone (11 mmol, 1.13 mL) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor reaction progress by TLC (System: Hexane/Ethyl Acetate 3:1).

-

Workup:

-

Cool the mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporator).

-

Resuspend the residue in water (50 mL) to dissolve inorganic salts.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

-

-